molecular formula C16H12F4N2O B1194916 UCB-H

UCB-H

Katalognummer: B1194916
Molekulargewicht: 324.2786
InChI-Schlüssel: KNDCJGAPPBQUTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Dosimetry

Pharmacokinetic Studies
The pharmacokinetics of [18F][^{18}F]UCB-H have been characterized in several studies. A notable study highlighted that [18F][^{18}F]This compound exhibits a rapid metabolism in arterial blood, with a parent fraction decreasing significantly over time, indicating its dynamic behavior in biological systems . The tracer demonstrated a two-compartment model fit for quantifying its distribution volume (V_t), which was found to be consistent across different studies .

Dosimetry Applications
In terms of radiation dosimetry, initial human studies indicated that the radiation burden from [18F][^{18}F]This compound is comparable to that of other commonly used clinical tracers . This positions it as a viable option for routine clinical applications without significant safety concerns.

Imaging Applications

Positron Emission Tomography (PET)
[18F][^{18}F]This compound is primarily utilized as a PET tracer for imaging SV2A in vivo. Its high brain uptake and homogeneous distribution make it suitable for assessing synaptic density . Clinical trials have begun to explore its efficacy in various neurological disorders, including Alzheimer's disease and epilepsy, with promising results indicating its potential for monitoring disease progression and treatment response .

Case Studies in Neurological Disorders

  • Alzheimer’s Disease: Clinical trials involving [18F][^{18}F]This compound have been initiated to evaluate synaptic loss in patients with Alzheimer’s disease (NCT03493282) and have shown significant correlations with cognitive decline .
  • Epilepsy: Studies have demonstrated that [18F][^{18}F]This compound can effectively differentiate between active and inactive regions in epilepsy patients, providing insights into localized synaptic dysfunctions .

Research Insights and Future Directions

Neuroplasticity Studies
Recent research utilizing dual-tracer imaging with [18F][^{18}F]This compound and [18F]FDG[^{18}F]FDG has revealed complex patterns of neuroplasticity following vestibular loss. This study indicated that synaptic density changes are not uniform across brain regions, highlighting the nuanced role of synaptic dynamics in recovery processes .

Potential Therapeutic Applications
The ability of [18F][^{18}F]This compound to quantify synaptic density opens avenues for therapeutic monitoring in various neurodegenerative conditions. Ongoing trials are exploring its role in assessing treatment efficacy for conditions such as Parkinson's disease and major depressive disorders .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Pharmacokinetics Rapid metabolism; two-compartment model fit; consistent V_t measurements
Imaging Applications High uptake for SV2A imaging; effective in Alzheimer’s and epilepsy studies
Neuroplasticity Insights Complex patterns of synaptic density changes post-vestibular loss
Clinical Trials Ongoing studies for Alzheimer's (NCT03493282), epilepsy (NCT05450822), and depression

Eigenschaften

Molekularformel

C16H12F4N2O

Molekulargewicht

324.2786

IUPAC-Name

1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2

InChI-Schlüssel

KNDCJGAPPBQUTQ-UHFFFAOYSA-N

SMILES

O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

UCB-H;  UCB H;  UCBH

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-H
Reactant of Route 2
Reactant of Route 2
UCB-H
Reactant of Route 3
Reactant of Route 3
UCB-H
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
UCB-H
Reactant of Route 5
UCB-H
Reactant of Route 6
UCB-H

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.